Cas no 65287-75-4 (Ethanone, 1-(2-chloro-1-methyl-1H-indol-3-yl)-)
65287-75-4 structure
Product Name:Ethanone, 1-(2-chloro-1-methyl-1H-indol-3-yl)-
Numero CAS:65287-75-4
MF:C11H10ClNO
MW:207.656201839447
CID:401596
PubChem ID:820344
Update Time:2025-04-19
Ethanone, 1-(2-chloro-1-methyl-1H-indol-3-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone, 1-(2-chloro-1-methyl-1H-indol-3-yl)-
- 1-(2-chloro-1-methylindol-3-yl)ethanone
- DTXSID40356194
- 65287-75-4
- LLZZEZGLIGDVLB-UHFFFAOYSA-N
- 1-(2-chloro-1-methyl-1H-indol-3-yl)ethanone
- 3-acetyl-2-chloro-1-methylindole
- SCHEMBL4106684
- 1-(2-chloro-1-methyl-1H-indol-3-yl)ethan-1-one
-
- Inchi: 1S/C11H10ClNO/c1-7(14)10-8-5-3-4-6-9(8)13(2)11(10)12/h3-6H,1-2H3
- Chiave InChI: LLZZEZGLIGDVLB-UHFFFAOYSA-N
- Sorrisi: ClC1=C(C(C)=O)C2C=CC=CC=2N1C
Proprietà calcolate
- Massa esatta: 207.0452
- Massa monoisotopica: 207.0450916g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 243
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 22Ų
Proprietà sperimentali
- PSA: 22
Ethanone, 1-(2-chloro-1-methyl-1H-indol-3-yl)- Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
65287-75-4 (Ethanone, 1-(2-chloro-1-methyl-1H-indol-3-yl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso